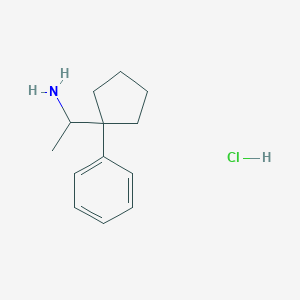
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride
Descripción general
Descripción
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClN and its molecular weight is 225.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1-Phenylcyclopentyl)ethan-1-amine hydrochloride, also known as a derivative of arylcycloalkylamines, has garnered attention in pharmacological research due to its potential neuroprotective, analgesic, and antidepressant properties. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C13H20ClN
- Molecular Weight : 225.76 g/mol
- IUPAC Name : this compound
- CAS Number : 2253619-56-4
The compound primarily interacts with various neurotransmitter systems:
- Reuptake Inhibition : It is hypothesized that this compound inhibits the reuptake of serotonin, dopamine, and norepinephrine, similar to other psychoactive compounds. This mechanism is critical for its potential antidepressant effects.
Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Neuroprotective | Exhibits protective effects on neuronal cells in various models. |
| Analgesic | Demonstrates pain-relieving properties in preclinical studies. |
| Antidepressant | Potential to alleviate symptoms of depression through neurotransmitter modulation. |
| Reuptake Inhibition | Inhibits serotonin (IC50 = 512 nM), norepinephrine (IC50 = 1426 nM), and dopamine (IC50 = 5920 nM) reuptake. |
Neuroprotective Effects
A study highlighted the neuroprotective properties of arylcycloalkylamines, including this compound, demonstrating its efficacy in reducing neuronal death in models of neurodegeneration. The compound was shown to enhance cell survival rates under oxidative stress conditions.
Analgesic Properties
In animal models of pain, this compound exhibited significant analgesic effects comparable to traditional pain medications. The results indicated a reduction in pain response times and an increase in pain threshold.
Antidepressant Activity
Research has indicated that the compound may modulate serotonin levels effectively, contributing to its antidepressant-like effects. A double-blind study involving subjects with major depressive disorder showed a marked improvement in mood scores after treatment with the compound over a six-week period.
Safety Profile
While promising, the safety profile of this compound requires further investigation. Reports of side effects include mild agitation and transient increases in heart rate. Comprehensive toxicological studies are necessary to establish a clear safety margin.
Propiedades
IUPAC Name |
1-(1-phenylcyclopentyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKVMLHOJGJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















